6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-14(2)21-20-12-25-28(17-7-5-16(24)6-8-17)22(20)23(29)27(26-21)13-15-9-18(30-3)11-19(10-15)31-4/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACUYSCOPFROGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,5-Dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, identified by its CAS number 946204-37-1, is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various pharmacological properties, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.5 g/mol. Its structure includes a pyrazole ring fused with a pyridazine moiety, which is known to contribute to diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O3 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 946204-37-1 |
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties due to their ability to inhibit key oncogenic pathways. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by targeting proteins such as BRAF(V600E) and EGFR .
A case study involving a series of pyrazole derivatives demonstrated that certain structural modifications could enhance cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin exhibited a synergistic effect, significantly improving treatment outcomes .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Research shows that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is attributed to their ability to interfere with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in tumor proliferation and survival.
- Induction of Apoptosis : Pyrazole derivatives can induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response : By influencing cytokine production and immune cell activity, these compounds can alter the inflammatory response.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Findings :
- The 3,5-dimethoxybenzyl group in the target compound enhances solubility compared to the 4-fluorobenzyl analog due to methoxy groups’ polarity.
Substituent Variations at Position 4
| Compound Name | Position 4 Substituent | Steric Bulk | LogP* (Predicted) | |
|---|---|---|---|---|
| Target Compound | Isopropyl | High | ~3.8 | |
| 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]... | Methyl | Low | ~2.5 |
Key Findings :
- Methyl analogs (e.g., ) are less sterically hindered, which may improve binding to flat active sites in enzymes like kinases .
Aromatic Group Variations at Position 1
| Compound Name | Position 1 Substituent | Halogen Content | |
|---|---|---|---|
| Target Compound | 4-fluorophenyl | 1 fluorine | |
| 1-phenyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[...] | Phenyl | 0 halogens |
Key Findings :
- The 4-fluorophenyl group in the target compound introduces a halogen atom, which can enhance binding affinity to hydrophobic pockets in biological targets via fluorine’s electronegativity and van der Waals interactions.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology:
- Multi-step synthesis typically involves condensation of substituted hydrazines with pyridazine precursors under acidic or basic conditions. For example, refluxing intermediates in dry pyridine or DMF (120–140°C, 6–12 hours) can improve cyclization efficiency .
- Key parameters:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates .
- Catalysts: Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Analytical techniques:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl, fluorophenyl groups) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% area under the curve) .
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how should IC₅₀ values guide lead optimization?
- Assay design:
- Kinase inhibition assays: Use fluorescence-based ADP-Glo™ or radiometric assays (³³P-ATP) to measure activity against kinases like EGFR or VEGFR2 .
- Cell-based assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116) using MTT or CellTiter-Glo® .
- IC₅₀ interpretation:
- Values <100 nM suggest high potency. Cross-test against off-target kinases to assess selectivity (e.g., >10-fold selectivity ratio) .
Q. How can computational modeling predict binding interactions with target kinases?
- Approach:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., fluorophenyl with hinge region) and steric fit of the isopropyl group .
- MD simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD <2.0 Å) .
Q. What strategies mitigate solubility challenges during biological testing?
- Solutions:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug derivatization: Introduce phosphate or PEG groups to improve pharmacokinetics .
Data Contradiction and Optimization
Q. How should discrepancies in biological activity data across studies be addressed?
- Troubleshooting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
